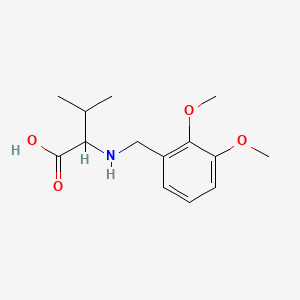

N-(2,3-dimethoxybenzyl)valine

Description

N-(2,3-Dimethoxybenzyl)valine is a valine derivative where the amino group is substituted with a 2,3-dimethoxybenzyl moiety via an amide bond. The 2,3-dimethoxy substitution on the benzyl ring distinguishes it from other positional isomers (e.g., 3,4- or 2,4-dimethoxybenzyl derivatives).

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.325 |

IUPAC Name |

2-[(2,3-dimethoxyphenyl)methylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C14H21NO4/c1-9(2)12(14(16)17)15-8-10-6-5-7-11(18-3)13(10)19-4/h5-7,9,12,15H,8H2,1-4H3,(H,16,17) |

InChI Key |

LROHQINCEQZTLV-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)O)NCC1=C(C(=CC=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: N-(3,4-Dimethoxybenzyl) Derivatives

Structural Differences :

Key Comparisons :

- Solubility : In benzene, amines (including benzylamine derivatives) constitute 41.99% of detected compounds, suggesting moderate solubility for 3,4-dimethoxybenzyl analogs. The 2,3 isomer may exhibit similar or reduced solubility due to altered polarity .

- Chromatographic Behavior: N-(3,4-dimethoxybenzyl)-hexadecanamide has a retention time of 14.8 min in analytical chromatography, longer than non-methoxy analogs (e.g., N-benzylhexadecanamide: 13.6 min). The 2,3 isomer likely has distinct retention due to polarity differences .

Non-Methoxy Substituted Analogs: N-Benzyl Derivatives

Examples : N-Benzylhexadecanamide, N-benzyloleamide .

Key Comparisons :

- Solubility: Non-methoxy N-benzyl derivatives are less prevalent in benzene (5.06% classified as alcohols), indicating lower solubility compared to methoxy-substituted analogs .

- Retention Times : Shorter retention times (13.6–32.0 min) compared to methoxy-substituted derivatives, highlighting the role of methoxy groups in increasing polarity .

Metal Complexes with Dimethoxybenzyl Moieties

Examples : Platinum(II) and palladium(II) complexes with 2,4-dimethoxybenzyl-carbamothioyl ligands .

Key Comparisons :

- Bioactivity: These complexes exhibit antimicrobial activity against bacteria and fungi, suggesting that methoxybenzyl groups enhance bioactivity. The 2,3 isomer in valine derivatives may similarly influence target binding, though the amino acid backbone could alter pharmacokinetics .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Influence on Solubility : Methoxy groups enhance solubility in organic solvents like benzene, as seen in the higher prevalence of 3,4-dimethoxybenzyl derivatives .

- Chromatographic Trends: Retention times correlate with substituent polarity; 3,4-dimethoxy isomers exhibit longer retention than non-substituted analogs .

- Bioactivity Potential: Antimicrobial activity in 2,4-dimethoxybenzyl metal complexes suggests that positional isomerism impacts biological efficacy. The 2,3 isomer in valine derivatives may offer unique interactions due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.